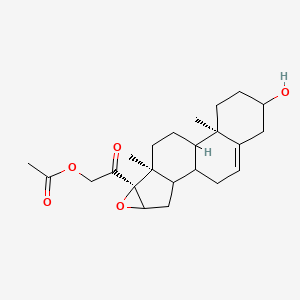
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of pregnane, a steroid nucleus, and is characterized by its unique structural features, including an epoxy group and an acetyloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- involves multiple steps, starting from simpler steroid precursors. The key steps include:
Epoxidation: Introduction of the epoxy group at the 16,17 positions.
Acetylation: Addition of the acetyloxy group at the 21 position.
Hydroxylation: Introduction of the hydroxyl group at the 3 position.
These reactions typically require specific catalysts and conditions, such as the use of peracids for epoxidation and acetic anhydride for acetylation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the structural integrity of the compound, and advanced purification techniques are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 3 position can yield a ketone, while reduction of the ketone at the 20 position can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biological processes and its interaction with enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- involves its interaction with specific molecular targets and pathways. The compound binds to steroid receptors, modulating gene expression and influencing various physiological processes. The epoxy and acetyloxy groups play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregn-5-en-20-one, 3-hydroxy-: A structurally similar compound with a hydroxyl group at the 3 position.
Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-: Another derivative with trimethylsilyl groups at the 3 and 16 positions.
Uniqueness
Pregn-5-en-20-one, 21-(acetyloxy)-16,17-epoxy-3-hydroxy-, (3beta,16alpha)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H32O5 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
[2-[(6S,7S,11R)-14-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h4,15-18,20,25H,5-12H2,1-3H3/t15?,16?,17?,18?,20?,21-,22-,23+/m0/s1 |
InChI-Schlüssel |
ZGLUWNAFPZDBGF-DIXSWTNBSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]12C(O1)CC3[C@@]2(CCC4C3CC=C5[C@@]4(CCC(C5)O)C)C |
Kanonische SMILES |
CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















